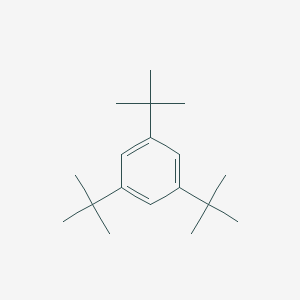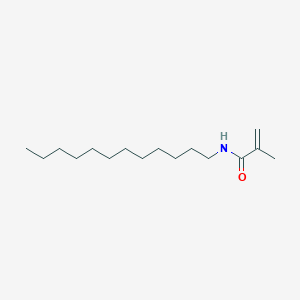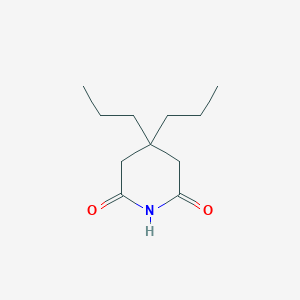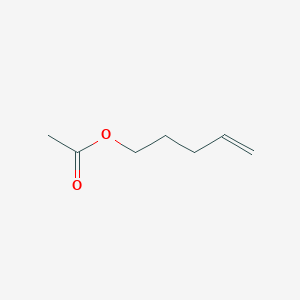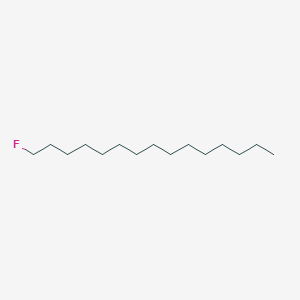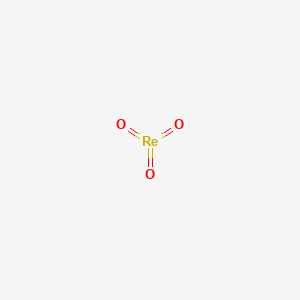
己二酸二己酯
描述
Dihexyl Malonate (also known as Di-2-ethylhexyl Malonate) is an organic compound that is commonly used in chemical synthesis and research applications. It is a colorless liquid with a sweet and slightly fruity odor. The molecular formula for dihexyl malonate is C14H26O4, and it has a molecular weight of 254.35 g/mol. It is insoluble in water and has a boiling point of 219 °C. Dihexyl malonate is a versatile compound and is widely used in the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and materials.
科学研究应用
1. 神经学研究
己二酸二己酯作为丙二酸的衍生物,与神经学研究相关。丙二酸是线粒体复合物 II 的抑制剂,用于研究亨廷顿舞蹈症和缺血性中风等疾病中的神经变性。研究表明,丙二酸可以在人神经母细胞瘤细胞中诱导氧化应激、细胞色素 c 释放和凋亡性细胞死亡,突出了其在研究神经损伤机制中的效用 (Gomez-Lazaro et al., 2007).
2. 心血管研究
在心血管研究中,丙二酸作为减少再灌注损伤的机制已被研究。研究表明,在再灌注期间给予丙二酸可以减少分离的小鼠心脏中的梗死面积,方法是减少活性氧的产生和线粒体通透性转变 (Valls-Lacalle et al., 2016).
3. 生物催化和酶研究
己二酸二己酯,特别是它的衍生物二异丙基丙二酸,已被用于由南极假丝酵母脂肪酶催化的手性胺的动力学拆分。这展示了其在酶介导合成领域的潜力,这在制药和化学工业中很重要 (Szemes et al., 2022).
4. 植物生物学研究
丙二酸也在植物生物学研究中发挥作用。它已被用于研究植物组织中的酶抑制剂,提供了对植物呼吸和代谢的见解 (Turner & Hanly, 1947).
5. 代谢研究
对哺乳动物系统中丙二酸代谢的研究提供了重要的见解。它已被用于探索大鼠组织中的代谢途径和酶活性,加深了我们对哺乳动物生物化学的理解 (Nakada et al., 1957).
6. 制药研究
己二酸二己酯衍生物因其在制药应用中的潜力而受到研究,例如在评估抗惊厥活性的 β-二酮酸酯合成中。这突出了该化合物在药物发现和开发中的相关性 (Nicholson et al., 1994).
7. 材料科学和化学工程
在材料科学和化学工程中,丙二酸化合物因其在复杂过程(如稀土离子的液-液萃取)中的效用而受到探索。此类研究有助于开发新材料和高效的萃取方法 (Rout & Binnemans, 2014).
8. 聚合物科学
己二酸二己酯的效用延伸到聚合物科学,其中其衍生物被研究用于药物结合和释放活性。这对于药物递送系统和生物医学应用的开发至关重要 (Undre et al., 2013).
作用机制
Target of Action
Dihexyl Malonate, similar to its relative Diethyl Malonate , is a type of malonic ester. It is an active methylene compound that primarily targets the alpha carbon atoms adjacent to both carbonyl groups . These alpha carbons are relatively acidic and can be deprotonated by a strong base .
Mode of Action
The mode of action of Dihexyl Malonate involves the formation of a carbanion, which is a carbon atom carrying a negative charge . This occurs when the alpha carbons adjacent to the carbonyl groups are deprotonated by a strong base . The resulting carbanion can then undergo nucleophilic substitution on an alkyl halide, leading to the formation of an alkylated compound .
Biochemical Pathways
Dihexyl Malonate participates in the acetate-malonate pathway . This pathway is responsible for the biosynthesis of fatty acids and other compounds. The malonic ester synthesis, a key part of this pathway, involves the alkylation of the alpha carbon of malonic esters and their conversion into substituted acetic acids . This process can lead to the formation of a variety of significant pharmaceuticals and natural products .
Pharmacokinetics
It’s known that malonic esters like dihexyl malonate can be hydrolyzed to remove an ester group, followed by various reactions such as acylation .
Result of Action
The result of Dihexyl Malonate’s action is the formation of a substituted acetic acid . This occurs after the di-ester undergoes thermal decarboxylation . The resulting compounds can be used in the synthesis of various pharmaceuticals and natural products .
Action Environment
The action of Dihexyl Malonate can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the deprotonation of the alpha carbons . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also affect the compound’s action and efficacy .
安全和危害
未来方向
生化分析
Biochemical Properties
Dihexyl Malonate, like other malonate derivatives, is known to interact with various enzymes and proteins. It is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle . The inhibition of SDH by Dihexyl Malonate can lead to significant changes in cellular metabolism .
Cellular Effects
Dihexyl Malonate can have profound effects on cellular processes. For instance, it has been shown to promote adult cardiomyocyte proliferation and heart regeneration . This is achieved through metabolic reprogramming, where Dihexyl Malonate influences cell function by altering cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Dihexyl Malonate involves its interaction with succinate dehydrogenase (SDH). As a competitive inhibitor, Dihexyl Malonate binds to the active site of SDH, preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, Dihexyl Malonate has been observed to have long-term effects on cellular function. For example, a single infusion of Dihexyl Malonate upon reperfusion in a myocardial infarction model led to a robust regenerative response within 4 weeks after injury . This suggests that Dihexyl Malonate has a significant impact on cellular function over time .
Dosage Effects in Animal Models
In animal models, the effects of Dihexyl Malonate vary with different dosages. For instance, in a study involving mice, it was found that a single infusion of Dihexyl Malonate upon reperfusion led to significant cardioprotection
Metabolic Pathways
Dihexyl Malonate is involved in the acetate-malonate pathway, which is responsible for the biosynthesis of fatty acids . It interacts with various enzymes in this pathway, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a competitive inhibitor of SDH, it is likely that it interacts with various transporters and binding proteins
Subcellular Localization
Given its role in metabolic pathways and its interaction with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell
属性
IUPAC Name |
dihexyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXAJNXSULJYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431505 | |
| Record name | Dihexyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431-37-4 | |
| Record name | Dihexyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 1,3-dihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



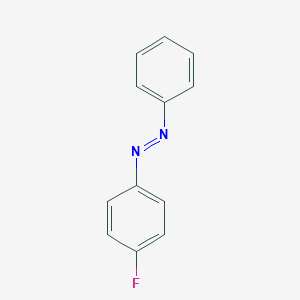


![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
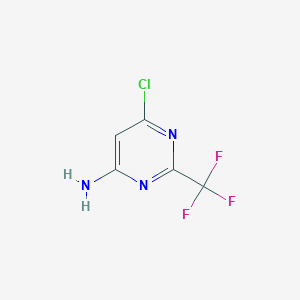

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
